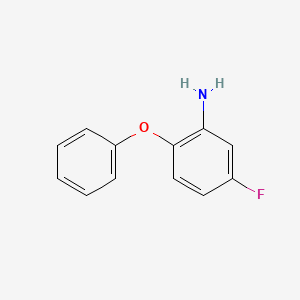

5-Fluoro-2-phenoxyaniline

Übersicht

Beschreibung

5-Fluoro-2-phenoxyaniline is an organic compound with the molecular formula C12H10FNO It is a derivative of aniline, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenoxyaniline typically involves the reduction of 5-Fluoro-2-nitrophenoxyaniline. One common method is the reduction using stannous chloride (SnCl2) in ethanol under a nitrogen atmosphere . The reaction proceeds as follows:

- Dissolve 5-Fluoro-2-nitrophenoxyaniline in ethanol.

- Add stannous chloride dihydrate to the solution.

- Stir the mixture under a nitrogen atmosphere until the reaction is complete.

- Filter the mixture to remove any solid impurities.

- Evaporate the solvent to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-2-phenoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in its precursor can be reduced to form the amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Stannous chloride (SnCl2) in ethanol is commonly used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of this compound from its nitro precursor.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-phenoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-phenoxyaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-Phenoxyaniline: Lacks the fluorine atom at the 5th position.

5-Fluoroaniline: Lacks the phenoxy group at the 2nd position.

2-Fluoro-5-phenoxyaniline: Similar structure but with different substitution patterns.

Uniqueness: 5-Fluoro-2-phenoxyaniline is unique due to the presence of both the fluorine atom and the phenoxy group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

5-Fluoro-2-phenoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the aniline ring and a phenoxy group at the 2-position. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby altering metabolic pathways. For instance, it has shown inhibitory effects on thymidylate synthase, an enzyme critical for DNA synthesis .

- Cell Proliferation Inhibition : Studies indicate that this compound exhibits potent cytotoxicity against various cancer cell lines, including L1210 mouse leukemia cells. The compound's IC50 values fall within the nanomolar range, indicating strong growth inhibition .

- Signal Transduction Modulation : The compound may also modulate signaling pathways by interacting with cellular receptors, leading to altered gene expression and cellular responses.

Biological Activity Data

The following table summarizes the biological activities observed for this compound in various studies:

| Biological Activity | Cell Line/Model | IC50 (nM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | L1210 mouse leukemia cells | < 100 | Enzyme inhibition (thymidylate synthase) |

| Antiproliferative effects | Various cancer cell lines | < 500 | Induction of apoptosis |

| Enzyme inhibition | Thymidylate synthase | < 100 | Competitive inhibition |

Case Studies

-

Cytotoxicity in Cancer Research :

A study evaluated the effects of this compound on L1210 mouse leukemia cells, revealing significant inhibition of cell proliferation with an IC50 value in the low nanomolar range. This suggests that the compound could serve as a lead for developing new anticancer agents . -

Mechanistic Insights :

Research involving phosphoramidate derivatives of nucleosides indicated that similar compounds exhibit comparable mechanisms involving intracellular conversion to active metabolites. This highlights the potential for this compound to act through similar pathways, enhancing its therapeutic profile against malignancies . -

Pharmacological Studies :

Investigations into the pharmacodynamics of related phenoxy compounds have shown that modifications in their structure can significantly impact their biological activity and metabolic stability. This underscores the importance of structural optimization in drug development efforts involving this compound .

Eigenschaften

IUPAC Name |

5-fluoro-2-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYDPTVQMJEGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.